molecular formula C13H9F4NO3 B12861445 Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12861445
M. Wt: 303.21 g/mol
InChI Key: NVQWRKYDQBXIKP-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical structure, which includes a quinoline core substituted with fluorine, hydroxyl, and trifluoromethyl groups. These substitutions confer distinct chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a base. One common method includes the reaction of 2-trifluoromethylaniline with ethyl acetoacetate under basic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to antibacterial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate (CAS No. 23851-84-5) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10F3NO3
  • IUPAC Name : Ethyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate
  • InChI Key : XSNJFNKOHAUNPO-UHFFFAOYSA-N

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity due to its electron-withdrawing properties.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activities. A study highlighted that compounds similar to this compound showed promising results against various cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Ethyl 8-fluoro-4-hydroxy...Human colon carcinoma10.5Apoptosis induction
Related quinoline derivativeMCF7 (breast cancer)8.2Inhibition of cell cycle progression
Other quinoline analogsA549 (lung cancer)12.0Targeting mitochondrial pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell survival and proliferation.
  • Intercalation into DNA : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The trifluoromethyl group enhances interaction with proteins involved in apoptotic signaling pathways.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of quinoline derivatives. Studies have shown that modifications at specific positions on the quinoline ring can lead to increased potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased lipophilicity and potency
Hydroxyl group at position 4Enhanced interaction with target enzymes
Fluorine substitution at position 8Improved binding affinity

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in preclinical models:

  • Study on Colon Cancer : A series of experiments demonstrated that derivatives similar to Ethyl 8-fluoro-4-hydroxy... significantly inhibited growth in human colon carcinoma cell lines with IC50 values lower than standard chemotherapeutics.
  • Breast Cancer Research : In vitro studies revealed that these compounds could induce apoptosis in MCF7 cells, suggesting a potential pathway for therapeutic development.

Properties

Molecular Formula

C13H9F4NO3

Molecular Weight

303.21 g/mol

IUPAC Name

ethyl 8-fluoro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H9F4NO3/c1-2-21-12(20)6-5-18-10-8(14)4-3-7(13(15,16)17)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19)

InChI Key

NVQWRKYDQBXIKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C(F)(F)F)F

Origin of Product

United States

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